2,3,5-Trioxocyclopentaneheptanoic acid
Description
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7-(2,3,5-trioxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H16O5/c13-9-7-10(14)12(17)8(9)5-3-1-2-4-6-11(15)16/h8H,1-7H2,(H,15,16) |
InChI Key |
YNXXIKVLODBVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)C1=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2,3,5-trioxocyclopentaneheptanoic acid (and its ester) with structurally or functionally related compounds based on available evidence:
Key Comparisons :
Functional Group Reactivity: The trioxo groups in this compound enhance electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines), unlike TIBA, where iodine atoms dominate reactivity (e.g., radiopacity and auxin inhibition) . Compared to 5-heptenoic acid derivatives (e.g., prostaglandin analogs in ), the trioxo compound lacks hydroxyl groups critical for receptor binding but offers greater stability due to ketone rigidity .
Physicochemical Properties: The ethyl ester of this compound has a molecular weight of ~280 g/mol, lower than TIBA (~499 g/mol), which may improve solubility in nonpolar solvents .
Biological and Industrial Applications: TIBA is extensively used in vascular scaffolds (as a radiopaque coating) and agriculture, whereas the trioxo compound’s ester form is primarily a synthetic intermediate .
Preparation Methods
Cyclopentane Ring Formation
Prostaglandin analogues often utilize intramolecular aldol condensation or ene reactions to construct the cyclopentane core. For 2,3,5-trioxocyclopentaneheptanoic acid, a plausible route involves:
-
Oxidative cyclization : A linear heptanoic acid derivative bearing ketone groups at C2, C3, and C5 could undergo cyclization under acidic or basic conditions.
-
Ketone introduction : Sequential oxidation of hydroxyl or alkene moieties using Jones reagent (CrO₃/H₂SO₄) or ozonolysis might generate the trioxo functionality.
Protecting Group Chemistry
Silyl ethers (e.g., tert-butyldimethylsilyl) are frequently employed in prostaglandin synthesis to mask hydroxyl groups during oxidation steps. For instance, temporary protection of secondary alcohols could prevent unwanted side reactions during ketone formation.
Analytical Characterization
Spectroscopic Data
While direct spectral data for this compound is scarce, related prostaglandin analogues exhibit:
Chromatographic Purity
High-performance liquid chromatography (HPLC) methods for prostaglandins typically use C18 columns with acetonitrile/water gradients (10–90% over 20 minutes). Retention times for trioxo derivatives would depend on polarity, with earlier elution compared to esterified analogues.
Challenges and Optimizations
Selectivity in Oxidation
Achieving three ketone groups on a cyclopentane ring without over-oxidation requires precise control. Tempo/NaOCl systems or Swern oxidation (oxalyl chloride/DMSO) offer milder alternatives to traditional chromium-based reagents.
Q & A
Q. What are the established synthetic routes for 2,3,5-Trioxocyclopentaneheptanoic acid, and what are their respective yields and limitations?
The synthesis of this compound is typically achieved through cyclization and oxidation reactions. A common approach involves the use of prostaglandin precursors, where intermediates like 3-(methoxyoxoacetyl)-2,4,5-trioxocyclopentaneheptanoic acid are synthesized via multi-step catalytic processes . Key steps include:
- Oxidative cyclization : Using oxidizing agents such as Jones reagent or pyridinium chlorochromate to form the trioxocyclopentane ring.
- Carboxylic acid functionalization : Employing ester hydrolysis under acidic or basic conditions to yield the final product.
Reported yields range from 40% to 65%, with limitations arising from side reactions (e.g., over-oxidation) and purification challenges due to polar byproducts. Researchers should optimize reaction stoichiometry and employ column chromatography for purification .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
A combination of NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical analysis), FT-IR (to confirm carbonyl and hydroxyl groups), and mass spectrometry (HRMS for molecular ion validation) is recommended. For crystalline samples, X-ray diffraction can resolve the spatial arrangement of the trioxocyclopentane ring and heptanoic acid chain, as demonstrated in related cyclopentane derivatives . Note: Discrepancies in CAS numbers (e.g., 22935-42-8 vs. 22935-41-7) suggest possible isomer variations; cross-validate using spectroscopic data .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in prostaglandin analog synthesis?
The compound’s stereochemistry directly impacts its role as a prostaglandin precursor. For example, the R-configuration at the cyclopentane ring enhances electrophilic reactivity, facilitating nucleophilic attacks in prostaglandin E1 (PGE1) synthesis. In contrast, the S-configuration may lead to steric hindrance, reducing coupling efficiency. Researchers should employ chiral catalysts (e.g., Sharpless epoxidation systems) or enzymatic resolution to control stereochemistry . Comparative studies with analogs like Misoprostol highlight the importance of maintaining the 1,3-dioxolane ring geometry for biological activity .
Q. What strategies can mitigate degradation of this compound during storage and handling in experimental settings?
Degradation pathways include hydrolysis of the trioxocyclopentane ring and oxidation of the heptanoic acid chain. Mitigation strategies:
- Storage : Under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w.
- Analytical monitoring : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to track degradation products. Adjust mobile phase pH to 3.0 (using phosphoric acid) to enhance peak resolution .
Methodological Considerations
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Yield discrepancies often stem from catalyst selection (homogeneous vs. heterogeneous) and reaction scale . For instance:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd/C (5% wt) | 55 | 92 |
| Raney Ni | 48 | 85 |
| Small-scale reactions (≤10 mmol) typically report higher yields due to easier heat management. For reproducibility, document reaction parameters (e.g., stirring rate, solvent purity) and validate via independent methods like TLC or GC-MS . |
Q. What computational tools are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict bond dissociation energies and HOMO-LUMO gaps, critical for understanding oxidative stability. Molecular docking studies (AutoDock Vina) may elucidate interactions with prostaglandin receptors, though experimental validation via isothermal titration calorimetry (ITC) is advised .
Note on Contradictions : CAS number variations (e.g., 22935-42-8 vs. 22935-41-7) may indicate isomerism or synthesis pathway differences. Researchers should verify compound identity via spectroscopic cross-referencing and consult pharmacological databases for contextual clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
